6-Benzyl-2-Boc-2,6-diaza-spiro[3.4]octane-8-carboxylic acid methyl ester
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Overview
Description
6-Benzyl-2-Boc-2,6-diaza-spiro[34]octane-8-carboxylic acid methyl ester is a complex organic compound with the molecular formula C20H28N2O4 It is characterized by its spirocyclic structure, which includes a benzyl group and a Boc (tert-butoxycarbonyl) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-2-Boc-2,6-diaza-spiro[3.4]octane-8-carboxylic acid methyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure.
Introduction of the benzyl group: The benzyl group is introduced through a nucleophilic substitution reaction.
Protection of the amine groups: The Boc protecting group is added to the amine groups to prevent unwanted side reactions during subsequent steps.
Esterification: The carboxylic acid group is converted to its methyl ester form through an esterification reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-2-Boc-2,6-diaza-spiro[3.4]octane-8-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution, while electrophilic substitution may involve reagents like sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
6-Benzyl-2-Boc-2,6-diaza-spiro[3.4]octane-8-carboxylic acid methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Benzyl-2-Boc-2,6-diaza-spiro[3.4]octane-8-carboxylic acid methyl ester involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating their function. The Boc protecting group can be removed under acidic conditions, revealing reactive amine groups that can form covalent bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Diazaspiro[3.4]octane-2-carboxylic acid tert-butyl ester
- 2,5-Diazaspiro[3.4]octane-2-carboxylic acid tert-butyl ester
- 6-Benzyl-2,6-diaza-spiro[3.4]octane-2,8-dicarboxylic acid 2-tert-butyl ester 8-ethyl ester
Uniqueness
6-Benzyl-2-Boc-2,6-diaza-spiro[3.4]octane-8-carboxylic acid methyl ester is unique due to its specific combination of functional groups and spirocyclic structure. This gives it distinct chemical properties and reactivity compared to similar compounds, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
2-O-tert-butyl 5-O-methyl 7-benzyl-2,7-diazaspiro[3.4]octane-2,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4/c1-19(2,3)26-18(24)22-13-20(14-22)12-21(11-16(20)17(23)25-4)10-15-8-6-5-7-9-15/h5-9,16H,10-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGWSGANSBPAAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CN(CC2C(=O)OC)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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